molecular formula C18H14F3N5O3S B2712644 N-(4-(2-oxo-2-((2-(trifluoromethoxy)benzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286721-08-1

N-(4-(2-oxo-2-((2-(trifluoromethoxy)benzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No. B2712644
CAS RN: 1286721-08-1
M. Wt: 437.4
InChI Key: JBNHBIYIQGRWEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidine-2-carboxamide group attached to a thiazol-2-yl group via an amide linkage. The thiazol-2-yl group is further substituted with a 2-oxo-2-((2-(trifluoromethoxy)benzyl)amino)ethyl group .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles exhibit antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .

Antimicrobial and Antifungal Properties

Thiazoles have been investigated for their antimicrobial and antifungal potential. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) also feature thiazole moieties .

Antiviral Activity

While further research is needed, thiazoles may exhibit antiviral properties. Their potential in inhibiting viral replication warrants exploration .

Neuroprotective Effects

Thiazoles have been studied for their neuroprotective properties. Their impact on neuronal health and potential therapeutic applications in neurodegenerative diseases are areas of interest .

Analgesic and Anti-Inflammatory Actions

Although not extensively explored, thiazoles may possess analgesic and anti-inflammatory effects. Investigating their mechanisms of action could lead to novel pain management strategies .

Diuretic Properties

Certain thiazole derivatives exhibit diuretic activity. Understanding their impact on renal function and fluid balance is crucial for clinical applications .

Anticonvulsant Potential

Thiazoles have been investigated for anticonvulsant effects. Their modulation of neuronal excitability may hold promise in epilepsy management .

Role in Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a vital role in energy metabolism and normal nervous system function. Its water-soluble nature and involvement in neurotransmitter synthesis make it essential for overall health .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity in various chemical reactions .

properties

IUPAC Name

N-[4-[2-oxo-2-[[2-(trifluoromethoxy)phenyl]methylamino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O3S/c19-18(20,21)29-13-5-2-1-4-11(13)9-24-14(27)8-12-10-30-17(25-12)26-16(28)15-22-6-3-7-23-15/h1-7,10H,8-9H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNHBIYIQGRWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((2-(trifluoromethoxy)benzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

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